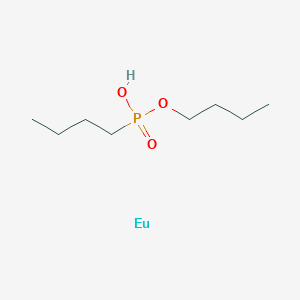
Butyl hydrogen butylphosphonate--europium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl hydrogen butylphosphonate–europium (1/1) is a chemical compound that combines the properties of butyl hydrogen butylphosphonate and europium. Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure allows it to exhibit specific chemical behaviors that are useful in research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl hydrogen butylphosphonate–europium (1/1) typically involves the reaction of butyl hydrogen butylphosphonate with europium salts. The process may include the following steps:
Preparation of Butyl Hydrogen Butylphosphonate: This involves the reaction of butyl alcohol with phosphonic acid under controlled conditions to form butyl hydrogen butylphosphonate.
Reaction with Europium Salts: The prepared butyl hydrogen butylphosphonate is then reacted with europium chloride or europium nitrate in a suitable solvent, often under reflux conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl hydrogen butylphosphonate–europium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form europium oxides.
Reduction: Reduction reactions may lead to the formation of europium metal or lower oxidation state compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Europium oxides and phosphonic acid derivatives.
Reduction: Europium metal and reduced phosphonate compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Butyl hydrogen butylphosphonate–europium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent marker due to europium’s luminescent properties.
Industry: Utilized in the manufacturing of luminescent materials, such as phosphors for LED lights and display screens.
Mechanism of Action
The mechanism by which butyl hydrogen butylphosphonate–europium (1/1) exerts its effects is primarily through its interaction with molecular targets via its phosphonate and europium components. The phosphonate group can form strong bonds with metal ions and other substrates, while europium’s luminescent properties enable its use in imaging and detection applications. The compound’s ability to participate in various chemical reactions further enhances its versatility in scientific research.
Comparison with Similar Compounds
Similar Compounds
Europium Chloride (EuCl3): A commonly used europium compound with similar luminescent properties.
Europium Nitrate (Eu(NO3)3): Another europium compound used in similar applications.
Butyl Phosphonate Compounds: Various butyl phosphonate derivatives with different functional groups.
Uniqueness
Butyl hydrogen butylphosphonate–europium (1/1) is unique due to its combination of phosphonate and europium components, providing both chemical reactivity and luminescent properties. This dual functionality makes it particularly valuable in applications requiring both chemical interaction and detection capabilities.
Properties
CAS No. |
25589-03-1 |
|---|---|
Molecular Formula |
C8H19EuO3P |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
butoxy(butyl)phosphinic acid;europium |
InChI |
InChI=1S/C8H19O3P.Eu/c1-3-5-7-11-12(9,10)8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI Key |
HPLVRVABBZRRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCCC)O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















